Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.
Bicarphen(cas 57734-70-0) is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative,synthetic Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
CAS No.: 57734-70-0
Cat. No.: VC20765073
Molecular Formula: C22H28ClNO
Molecular Weight: 357.9 g/mol
Purity: min. 98 %.
* For research use only. Not for human or veterinary use.

CAS No. | 57734-70-0 |
---|---|
Molecular Formula | C22H28ClNO |
Molecular Weight | 357.9 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride |
Standard InChI | InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H |
Standard InChI Key | WCYWFJOJKZCSAJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl |
Canonical SMILES | CC1=CC=CC=C1C(C2C[NH+]3CCC2CC3)(C4=CC=CC=C4C)O.[Cl-] |
Appearance | colorless crystal powder |
Chemical Structure and Classification
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride, also known as Bicarphen, is identified by the CAS number 57734-70-0. This compound belongs to the quinuclidine derivative class of synthetic compounds, featuring a semirigid molecular structure that enables it to interact with various biological receptors and ion channels. The base structure contains a quinuclidine moiety connected to two o-tolyl groups through a methanol linkage, with the compound existing as a hydrochloride salt to enhance its stability and solubility for research applications.
The compound's structural characteristics contribute significantly to its distinctive pharmacological profile. Its semirigid molecular configuration provides an optimal spatial arrangement for interacting with specific binding sites on ion channels and receptors, particularly those involved in histamine and serotonin signaling pathways. This structural rigidity helps maintain the compound in its bioactive conformation, potentially enhancing its target selectivity and reducing off-target effects.
Unlike conventional antihistamines that predominantly target H1 receptors, Quinuclidin-3-yldi-o-tolylmethanol hydrochloride represents a new class of anti-allergic compounds with potential antagonistic activity against H3 histamine receptors and non-5-HT2 serotonin receptors. This unique receptor interaction profile contributes to its distinctive pharmacological effects and potential therapeutic applications.
Pharmacological Mechanism of Action
Ion Channel Modulation
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride demonstrates potent and selective effects on various ion channels, with its primary action being sodium channel blockade. Electrophysiological studies on rat hippocampal neurons (CA1-CA3 region) revealed concentration-dependent inhibition of Na+ channels, with complete blockade (100%) achieved at 2.5×10⁻⁴ M and half-maximal inhibition (50%) at 2×10⁻⁶ M. This sodium channel blocking capacity may contribute to its anti-allergic and anti-pruritic properties by modulating neuronal excitability in relevant pathways.
Investigations using patch-clamp whole-cell recording techniques on isolated throat ganglia neurons of the snail Limnea stagnalis provided further insights into the compound's ion channel selectivity. While demonstrating minimal reversible blockade of K+ channels at concentrations of 10⁻⁵ M, the compound showed no appreciable effects on either Ca²⁺ or Cl⁻ channels. This selective ion channel modulation profile distinguishes it from broader-spectrum channel blockers and may contribute to its favorable pharmacological properties.
The following table summarizes the effects of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride on various ion channels:
Ion Channel | Experimental Model | Concentration | Effect |
---|---|---|---|
Na⁺ channels | Rat hippocampus (CA1-CA3) | 2.5×10⁻⁴ M | 100% blocking |
Na⁺ channels | Rat hippocampus (CA1-CA3) | 2×10⁻⁶ M | 50% blocking |
K⁺ channels | Limnea stagnalis neurons | 10⁻⁵ M | Minimal reversible blockade |
Ca²⁺ channels | Limnea stagnalis neurons | 10⁻⁵ M | No effect |
Cl⁻ channels | Limnea stagnalis neurons | 10⁻⁵ M | No effect |
Pharmacological Activities
Anti-Allergic Properties
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride demonstrates significant anti-allergic effects through both histamine and serotonin pathway modulation. In guinea pig models of aerosol histamine-induced bronchoconstriction, the compound provides 80-90% protection at doses of 2 mg/kg. Similar protective effects against serotonin (5-HT)-induced bronchoconstriction are observed at doses exceeding 2 mg/kg, demonstrating its dual anti-histaminic and anti-serotonergic properties.
A comparative analysis with Phencarol, another anti-allergic agent, reveals interesting pharmacological differences. While Phencarol demonstrates greater potency in preventing histamine bronchoconstriction (effective at 0.2 mg/kg versus 2 mg/kg for Quinuclidin-3-yldi-o-tolylmethanol hydrochloride), the latter exhibits superior duration of action (3-4 hours versus 1.5 hours) and enhanced anti-serotonergic effects. These characteristics suggest potential advantages in clinical settings requiring sustained relief from allergic symptoms.
Parameter | Quinuclidin-3-yldi-o-tolylmethanol hydrochloride | Phencarol |
---|---|---|
Effective dose against histamine bronchoconstriction | 2 mg/kg | 0.2 mg/kg |
Effective dose against 5-HT effects | >2 mg/kg | 1 mg/kg |
Duration of action | 3-4 hours | 1.5 hours |
Anti-5-HT activity | Enhanced | Standard |
Diamine Oxidase Activation
A distinctive feature of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride is its ability to activate diamine oxidase, an enzyme responsible for histamine degradation. Administration of the compound at 75 mg/kg (p.o.) in rat lung tissue resulted in significant enzyme activation, with increases of 52% at 60 minutes and 44% at 180 minutes post-administration. This mechanism provides an additional pathway for reducing tissue histamine levels beyond receptor antagonism, potentially contributing to its sustained anti-allergic effects.
This property bears similarity to Sequifenadine, another antihistamine compound that reduces histamine content in tissues by accelerating its destruction through diamine oxidase activation . This dual mechanism of antihistaminic action—combining receptor antagonism with enhanced histamine metabolism—represents a pharmacologically advantageous approach that may result in more comprehensive symptom control in allergic conditions.
Anti-Pruritic Effects
The compound demonstrates notable anti-pruritic (anti-itching) properties, which are valuable in the management of allergic skin conditions. This effect likely stems from its combined actions on neuronal sodium channels, histaminergic pathways, and serotonergic systems. The sustained duration of action (3-4 hours) provides an advantage for clinical applications requiring extended itch relief, such as chronic urticaria or atopic dermatitis.
Pharmacokinetic Properties
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride demonstrates favorable membrane penetration characteristics, suggesting good bioavailability and distribution to target tissues. While comprehensive pharmacokinetic data is limited in the available literature, the compound's sustained duration of action (3-4 hours) indicates a reasonable half-life that supports practical dosing intervals for potential therapeutic applications.
Experimental Findings and Biological Activities
Electrophysiological Studies
Detailed electrophysiological investigations have characterized the compound's effects on various ion channels. In studies using isolated neurons from the CA1-CA3 region of rat hippocampus, Quinuclidin-3-yldi-o-tolylmethanol hydrochloride demonstrated concentration-dependent sodium channel blockade, with EC50 in the micromolar range. These findings establish the compound as a moderately potent sodium channel inhibitor with potential applications in conditions involving neuronal hyperexcitability.
Patch-clamp whole-cell recording techniques applied to throat ganglia neurons of Limnea stagnalis provided further insights into ion channel selectivity, confirming minimal effects on potassium channels and negligible impact on calcium and chloride channels. This selective profile distinguishes the compound from broader-spectrum channel modulators and may contribute to a favorable side effect profile.
Anti-Cholinergic Activity Assessment
Investigations of muscarinic receptor binding revealed relatively low anti-cholinergic activity for Quinuclidin-3-yldi-o-tolylmethanol hydrochloride compared to established muscarinic antagonists. Studies using [³H]-quinuclidinyl-3-benzylate binding assays in rat brain and heart tissue yielded pIC50 values of 5.63 and 5.33, respectively. These values indicate substantially lower muscarinic receptor affinity compared to Atropine (pIC50: 9.0/10.0) and somewhat lower than Pridinol (pIC50: 7.3/6.8).
Additional studies in guinea pig ileum preparations demonstrated pIC50 values of 4.9 against Methylfurmethide and 5.5 against acetylcholine. The compound demonstrates mixed competitive/non-competitive inhibition of acetylcholinesterase (AChE) in human erythrocytes, though this activity is relatively weak (Ki = 2.60 × 10⁴). These findings suggest minimal anticholinergic side effects at doses relevant for anti-allergic activity.
Tissue/Receptor System | pIC50 Value | Reference Compounds |
---|---|---|
Rat brain (M-1) | 5.63 | Pridinol: 7.3, Atropine: 9.0 |
Rat heart (M-2) | 5.33 | Pridinol: 6.8, Atropine: 10.0 |
Guinea pig ileum (Methylfurmethide) | 4.9 | - |
Guinea pig ileum (Acetylcholine) | 5.5 | - |
Non-Sedative Properties
A significant advantage of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride is its non-sedative profile, which distinguishes it from many first-generation antihistamines. This characteristic likely stems from its limited penetration across the blood-brain barrier and/or its selective receptor interaction profile that avoids significant central H1 receptor occupancy. The non-sedative nature represents a clinically valuable feature for patients requiring daytime symptom relief without cognitive impairment.
Similar non-sedative properties have been observed with related compounds like Sequifenadine, which demonstrates antihistaminic effects without significant sedation . This favorable characteristic positions such compounds as suitable options for patients who require maintained alertness and cognitive function while managing allergic symptoms.
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